molecular formula C12H21NO3 B1605142 Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate CAS No. 505088-49-3

Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate

Cat. No. B1605142
M. Wt: 227.3 g/mol
InChI Key: CNTNIDHTVUDBAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate can be achieved from Methyl 4-piperidinecarboxylate and Pivaloyl chloride .


Molecular Structure Analysis

The molecular formula of this compound is C12H21NO3 . The molecular weight is 227.3 g/mol .


Chemical Reactions Analysis

Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .

Scientific Research Applications

Piperidine derivatives, including “Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate”, have various applications in different scientific fields . Here are some of them:

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Medical Research

    • In medical research, Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate has been studied for its role in drug development, particularly in the treatment of neurological disorders.
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Chemical Synthesis

    • Piperidines are essential in the field of organic synthesis . They are used as building blocks and reagents in synthesizing organic compounds .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Environmental Research

    • Piperidine derivatives are studied for their environmental impact, particularly in relation to their biodegradability and toxicity.
  • Industrial Research

    • In industrial research, piperidine derivatives are used in the development of new materials and processes.
  • Neurological Disorders

    • Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate has been studied for its role in drug development, particularly in the treatment of neurological disorders.
  • Synthesis of Biologically Active Compounds

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Antioxidant Properties

    • Piperine, a piperidine derivative found in plants of the Piperaceae family, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
  • Anticancer Properties

    • Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
  • Antidepressant Properties

    • Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .
  • Antimicrobial Properties

    • Piperidine derivatives are being utilized in different ways as antimicrobial agents .
  • Antifungal Properties

    • Piperidine derivatives are being utilized in different ways as antifungal agents .

properties

IUPAC Name

methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)11(15)13-7-5-9(6-8-13)10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTNIDHTVUDBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354635
Record name methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate

CAS RN

505088-49-3
Record name methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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